molecular formula C22H30N6O B608046 Samuraciclib CAS No. 1805833-75-3

Samuraciclib

カタログ番号 B608046
CAS番号: 1805833-75-3
分子量: 394.523
InChIキー: YCVGLKWJKIKVBI-MJGOQNOKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Samuraciclib (CT7001) is a potent, selective, ATP-competitive, and orally active CDK7 inhibitor . It displays selectivity over CDK1, CDK2, CDK5, and CDK9 . Samuraciclib inhibits the growth of breast cancer cell lines .


Molecular Structure Analysis

Samuraciclib has a molecular formula of C22H30N6O . Its molecular weight is 394.51 . The exact molecular structure can be found in various scientific databases .


Chemical Reactions Analysis

Samuraciclib selectively engages with CDK7 in prostate cancer cells, causing inhibition of proliferation and cell cycle arrest . It also activates p53, induces apoptosis, and suppresses transcription mediated by full-length and constitutively active AR splice variants .


Physical And Chemical Properties Analysis

Samuraciclib is a small molecule, ATP competitive, selective oral inhibitor of CDK7 . It has a half-life of approximately 75 hours . The maximum tolerated dose is 360 mg once daily .

科学的研究の応用

  • Application in Triple Negative Breast Cancer (TNBC) : Samuraciclib demonstrated an acceptable safety and tolerability profile with evidence of antitumor activity in advanced TNBC. Patients with advanced TNBC who had received prior taxane and anthracycline therapy showed stable disease and partial responses with Samuraciclib treatment. Common adverse drug reactions included nausea, vomiting, and diarrhea, with some cases of dose reduction required to manage upper gastrointestinal adverse events (Howell et al., 2022).

  • Combination with Fulvestrant in Hormone Receptor Positive HER2 Negative Breast Cancer (HR+BC) : When combined with fulvestrant, Samuraciclib showed an acceptable safety profile and evidence of antitumor activity in patients with advanced HR+BC who had progressed on their prior CDK4/6 inhibitor treatment. The combination treatment was generally well tolerated, with the majority of patients staying on treatment until disease progression (Coombes et al., 2022).

Safety And Hazards

Common adverse events associated with Samuraciclib include low-grade nausea, vomiting, and diarrhea . At 480 mg once daily, some patients experienced dose-limiting toxicity, including grade 3 diarrhea, grade 3 oral mucositis, and grade 3 vomiting . At 180 mg twice daily, one patient experienced dose-limiting toxicity, grade 4 thrombocytopenia .

将来の方向性

Clinical activity in triple-negative breast cancer (TNBC) and HR+/HER2-breast cancer post-CDK4/6-inhibitor settings warrants further evaluation . The predictive potential of TP53 status for Samuraciclib in combination with SERD therapy will be prospectively evaluated in multivariate analyses in the future .

特性

IUPAC Name

(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O/c1-15(2)18-13-26-28-21(25-11-16-6-4-3-5-7-16)10-20(27-22(18)28)24-12-17-8-9-23-14-19(17)29/h3-7,10,13,15,17,19,23,25,29H,8-9,11-12,14H2,1-2H3,(H,24,27)/t17-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVGLKWJKIKVBI-MJGOQNOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCC4CCNCC4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC[C@H]4CCNC[C@@H]4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Samuraciclib

CAS RN

1805833-75-3
Record name CT-7001
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1805833753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Samuraciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SAMURACICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46D4HS9ODA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
82
Citations
SJ Howell, MG Krebs, S Lord, L Kenny… - Annals of …, 2021 - annalsofoncology.org
… 31 patients with HR+ BC received the combination of standard dose with fulvestrant and samuraciclib. 6 patients received samuraciclib dose of 240mg once daily (OD) and 25 patients a …
Number of citations: 4 www.annalsofoncology.org
MG Krebs, S Lord, L Kenny, RD Baird… - Annals of …, 2021 - annalsofoncology.org
Background CDK7 inhibition is a promising therapeutic strategy in cancer. CDK7 is a key kinase, regulating cell division, transcription and nuclear receptor function, particularly the …
Number of citations: 4 www.annalsofoncology.org
C Coombes, SJ Howell, MG Krebs, S Lord, LM Kenny… - Cancer Research, 2022 - AACR
… cohort assessed the tolerability and efficacy of samuraciclib in combination with standard dose … dose with fulvestrant and samuraciclib. 6 patients received samuraciclib dose of 240mg …
Number of citations: 3 aacrjournals.org
TA Constantin, A Varela-Carver, KK Greenland… - British Journal of …, 2023 - nature.com
Background Current strategies to inhibit androgen receptor (AR) are circumvented in castration-resistant prostate cancer (CRPC). Cyclin-dependent kinase 7 (CDK7) promotes AR …
Number of citations: 1 www.nature.com
SJ Howell, LM Kenny, S Lord, MG Krebs, T Arkenau… - 2022 - repository.cam.ac.uk
… of Samuraciclib were assessed in a TNBC expansion cohort of the first in human study of Samuraciclib. … TNBC were recruited and dosed with Samuraciclib 360mg OD. Treatment has …
Number of citations: 0 www.repository.cam.ac.uk
SJ Howell, LM Kenny, S Lord, MG Krebs, T Arkenau… - Cancer Research, 2022 - AACR
… of Samuraciclib were assessed in a TNBC expansion cohort of the first in human study of Samuraciclib. … TNBC were recruited and dosed with Samuraciclib 360mg OD. Treatment has …
Number of citations: 2 aacrjournals.org
RC Coombes, S Howell, SR Lord, L Kenny… - Nature …, 2023 - nature.com
… safety and tolerability of samuraciclib in patients with advanced … In this study, samuraciclib exhibits tolerable safety and PK is … In this work, samuraciclib has an acceptable safety profile …
Number of citations: 4 www.nature.com
EK Ainscow, A Campbell, M Cripps, R Workman… - Molecular Cancer …, 2021 - AACR
… Taking as a starting point the selective CDK7 inhibitor samuraciclib, we have taken a rational design approach to develop inhibitors that preferentially inhibit CDK12. By utilising …
Number of citations: 0 aacrjournals.org
K Jurgaityte, G Sava, CF Lai, H Fan, V Nguyen… - Cancer Research, 2023 - AACR
… We find that although Samuraciclib effectively inhibits growth of all cell lines, regardless of … in Samuraciclib response. Cell proliferation of MCF7 cells treated with Samuraciclib or in …
Number of citations: 0 aacrjournals.org
RC Coombes, S Howell, SR Lord, L Kenny… - nature …, 2023 - ncbi.nlm.nih.gov
Author Correction: Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC … Author Correction …
Number of citations: 8 www.ncbi.nlm.nih.gov

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。